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Compound of Interest |

Compound Name: n,n'-Dimethylbutanediamide
CAS No.: 16873-50-0
Cat. No.: B105830

Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of N,N'-

Dimethylbutanediamide

Abstract

This technical guide provides a comprehensive examination of N,N'-Dimethylbutanediamide
(also known as N,N'-dimethylsuccinamide), a diamide derivative of butanedioic acid. The
document is structured to serve researchers, scientists, and professionals in drug development
by elucidating the molecule's core structural features, physicochemical properties, and
spectroscopic signature. We present a detailed analysis of its molecular identity, a proposed
synthetic pathway grounded in established organic chemistry principles, and a predictive
interpretation of its spectroscopic characteristics. While direct applications in drug development
are not extensively documented, this guide explores the potential of N,N'-
Dimethylbutanediamide as a chemical scaffold and building block, drawing parallels with
structurally related compounds of known biological significance. The content is underpinned by
authoritative references to ensure scientific accuracy and provides practical, field-proven
insights into its characterization and handling.

Molecular Identity and Core Structure

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b105830#bc-rfq
https://www.benchchem.com/product/b105830/docs?utm_src=pdf-body#n-n-dimethylbutanediamide-molecular-structure
https://www.benchchem.com/product/b105830/docs?utm_src=pdf-body#n-n-dimethylbutanediamide-molecular-structure
https://www.benchchem.com/product/b105830/docs?utm_src=pdf-body#n-n-dimethylbutanediamide-molecular-structure
https://www.benchchem.com/product/b105830/docs?utm_src=pdf-body#n-n-dimethylbutanediamide-molecular-structure
https://www.benchchem.com/product/b105830/docs?utm_src=pdf-body#n-n-dimethylbutanediamide-molecular-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The precise identification and structural understanding of a molecule are foundational to any
research or development endeavor. N,N'-Dimethylbutanediamide is a symmetrical molecule
featuring a four-carbon aliphatic chain with amide functional groups at both termini, each N-
substituted with a single methyl group.

Nomenclature and Identifiers

Correctly identifying a chemical entity requires a standardized set of nomenclature and
database identifiers. The key identifiers for N,N'-Dimethylbutanediamide are summarized

below.

Identifier Value Source
IUPAC Name N,N'-dimethylbutanediamide [1112]
Synonym N,N'-dimethylsuccinamide [1][3]
CAS Number 16873-50-0 [11[3]
Molecular Formula CeH12N202 [11[3]
Molecular Weight 144.17 g/mol [1][3]
Canonical SMILES CNC(=0O)CCC(=0O)NC [3]
InChi Key ZLBXNYLVDYFZAV- (]

UHFFFAOYSA-N

Fundamental Structure

The structure consists of a central butanediamide backbone. Unlike its isomer N,N-
dimethylbutanamide, where two methyl groups are on the same nitrogen atom[4], the N,N'
designation signifies that one methyl group is attached to each of the two nitrogen atoms of the
butanediamide core. This distinction is critical as it confers C2 symmetry to the molecule and
establishes both amide groups as secondary amides. The presence of N-H protons allows for
hydrogen bonding, a key determinant of its physical properties.

Molecular structure of N,N'-Dimethylbutanediamide.

3D Conformational Analysis
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The molecule's flexibility is dominated by the rotation around the three single bonds of the
central butane chain (C1-C2, C2-C3, C3-C4). This allows for numerous conformations, from a
fully extended (anti) arrangement to more compact (gauche) forms. The planarity of the two
amide groups influences the overall shape. Inter- and intramolecular hydrogen bonding
between the N-H proton (donor) of one amide and the carbonyl oxygen (acceptor) of the other
can further stabilize specific conformations, influencing its crystal packing and solution-state
behavior.

Physicochemical Properties

The macroscopic properties of a compound are a direct consequence of its molecular structure.
The presence of two secondary amide groups capable of hydrogen bonding significantly
influences the physicochemical characteristics of N,N'-Dimethylbutanediamide.

Property Value Unit Source/Method
Molecular Weight 144.1717 g/mol IUPAC
] ] Joback Calculated
Melting Point (Tfus) 362.56 K (89.41 °C)
Property[3]
Melting Point .
171 °C Coblentz Society[1]

(Experimental)

Joback Calculated

Boiling Point (Tbhoil) 544.76 K (271.61 °C)
Property[3]
logPoct/wat Crippen Calculated
-0.741
(Octanol/Water) Property[3]
Water Solubility Crippen Calculated
-0.26 mol/L
(log1l0WS) Property[3]

Expertise & Causality: A notable discrepancy exists between the calculated melting point of
89.41 °C and an experimental value of 171 °C noted in spectral data.[1][3] Such differences are
common and can arise from the limitations of predictive models versus real-world factors. The
significantly higher experimental value is mechanistically plausible and strongly suggests
robust intermolecular hydrogen bonding in the solid state. The two N-H donors and two C=0
acceptors per molecule can form an extensive network, requiring substantial thermal energy to
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disrupt the crystal lattice, a phenomenon typical for small, symmetrical diamides. The negative
logP value indicates that the compound is hydrophilic and preferentially partitions into aqueous
phases over octanol.[3]

Synthesis and Characterization

While specific literature on the synthesis of N,N'-Dimethylbutanediamide is sparse, a robust
synthetic route can be designed based on fundamental principles of amide bond formation.
Spectroscopic analysis is then essential for structural verification.

Proposed Synthetic Pathway

The most direct and industrially scalable method for synthesizing N,N'-
Dimethylbutanediamide is the reaction of a succinic acid derivative with methylamine. Using
succinyl chloride, an acyl chloride, provides a highly reactive electrophile for efficient double
acylation of the methylamine nucleophile.

Reaction: Succinyl Chloride + Methylamine — N,N'-Dimethylbutanediamide + Hydrochloric
Acid

Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair
of electrons on the nitrogen of methylamine attacks one of the electrophilic carbonyl carbons of
succinyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion as the
leaving group. The process is repeated at the other end of the molecule. A non-nucleophilic
base (e.g., triethylamine or pyridine) is required to neutralize the HCI byproduct, which would
otherwise protonate the methylamine, rendering it non-nucleophilic.
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Proposed workflow for the synthesis of N,N'-Dimethylbutanediamide.

Experimental Protocol (Self-Validating System):

» Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer,
dropping funnel, and nitrogen inlet, add succinyl chloride (1.0 eq) dissolved in anhydrous
dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

» Amine Addition: Prepare a solution of methylamine (2.2 eq) and triethylamine (2.2 eq) in
anhydrous DCM. Add this solution dropwise to the stirred succinyl chloride solution over 30

minutes, maintaining the temperature at O °C.
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o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer
Chromatography (TLC) to validate the consumption of the starting material.

o Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory
funnel. Wash the organic layer sequentially with 1M HCI, saturated sodium bicarbonate

solution, and brine.

« |solation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent
under reduced pressure to yield the crude product.

 Purification & Validation: Purify the crude solid by recrystallization from an appropriate
solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The purity of the final product
can be validated by its sharp melting point and spectroscopic characterization.

Spectroscopic Characterization

Spectroscopic methods provide a fingerprint of the molecular structure, allowing for
unambiguous identification.[5]
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Technique Predicted/Observed Features

0 ~7.0-8.0 ppm (broad singlet, 2H, N-H); & ~2.7-
2.8 ppm (doublet, 6H, N-CHs3);  ~2.4-2.6 ppm
(singlet, 4H, -CH2-CHz2-). The N-H signal may be
broad and its chemical shift is solvent-

1H NMR _ _
dependent. The N-CHs signal is a doublet due
to coupling with the N-H proton. The two
methylene groups are chemically equivalent and

appear as a singlet.

0 ~172-175 ppm (C=0); 6 ~30-35 ppm (-CHz-);
13C NMR 0 ~25-30 ppm (N-CHs). Three distinct signals

are expected due to the molecule's symmetry.

~3300 cm~t (N-H stretch, strong); ~2950 cm~1

(C-H stretch); ~1640 cm~1 (C=0 stretch, Amide
IR l, strong); ~1550 cm~1 (N-H bend, Amide I,

strong). These values are consistent with the

spectrum available from the NIST database.[1]

m/z 144 (Molecular lon, M*); m/z 87 ([M -

CONHCHSs]*); m/z 72 ([CH3sNHCOCH:2]*); m/z
Mass Spec (El) 58 ([CH2CONHCHs]*). Fragmentation would

likely occur via cleavage of the amide bonds

and the C-C bond of the succinyl backbone.

Context in Research and Development
Current Landscape

A review of publicly available scientific literature indicates that N,N'-Dimethylbutanediamide is
not extensively studied as a primary active pharmaceutical ingredient. Its utility appears to be
more as a foundational chemical structure. Related N,N-dialkyl amides, such as N,N-
dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are widely used as polar aprotic
solvents and versatile reagents in organic synthesis.[6] Notably, DMA, often considered an
inactive excipient, has been shown to possess bioactivity as a bromodomain ligand with
potential anti-osteoporotic effects, highlighting the need to reconsider the bio-inertness of
simple amides.[7]
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Potential as a Chemical Scaffold

The structure of N,N'-Dimethylbutanediamide presents several features that are attractive for
drug design and development:

o Flexible Linker: The four-carbon chain provides a flexible spacer that can be used to connect
two pharmacophores at a specific distance and orientation.

o Hydrogen Bonding Moieties: The secondary amide groups are excellent hydrogen bond
donors and acceptors, enabling the molecule to anchor within the binding pockets of proteins
or other biological targets.

» Scaffold for Derivatization: The N-H protons can be substituted, and the central alkyl chain
can be modified to create a library of analogues for structure-activity relationship (SAR)
studies. For instance, derivatives of N-hydroxybutanamide, which share the butanediamide
core, have been synthesized and shown to inhibit matrix metalloproteinases (MMPS),
demonstrating antitumor and antimetastatic effects.[8]

o Fragment-Based Discovery: As a small, water-soluble molecule with defined chemical
features, it could serve as a starting point or fragment in fragment-based drug discovery
campaigns to identify initial, low-affinity binders to a protein target.

Safety and Handling

Trustworthiness: Specific toxicological data for N,N'-Dimethylbutanediamide is not readily
available in public databases. Therefore, it must be handled with the standard precautions for a
chemical of unknown toxicity.

o General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[9]

e Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a
lab coat, and chemical-resistant gloves.[10]

o Exposure Routes: Avoid inhalation, ingestion, and contact with skin and eyes.[9]

o First Aid: In case of contact, flush the affected area with copious amounts of water and seek
medical attention.[11]
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o SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use. The
SDS for a structurally related compound like N,N-Dimethylbutyramide indicates that similar
amides may pose health risks upon exposure.[12]

Conclusion

N,N'-Dimethylbutanediamide is a symmetrical, hydrophilic diamide with a well-defined
molecular structure characterized by a flexible aliphatic core and robust hydrogen bonding
capabilities. While its direct role in drug development is currently underexplored, its structural
motifs are present in biologically active molecules. The synthetic accessibility and potential for
derivatization make it an intriguing scaffold for medicinal chemistry. The predictive
spectroscopic data and proposed synthesis protocol provided in this guide offer a foundational
resource for researchers aiming to synthesize, identify, and explore the potential of this
versatile chemical entity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Succinamide, n,n'-dimethyl-, [webbook.nist.gov]

2. Succinamide | C4H8N202 | CID 8036 - PubChem [pubchem.ncbi.nim.nih.gov]

3. Succinamide, n,n'-dimethyl- (CAS 16873-50-0) - Chemical & Physical Properties by
Cheméo [chemeo.com]

e 4. Butanamide, N,N-dimethyl- | C6H13NO | CID 12973 - PubChem
[pubchem.ncbi.nlm.nih.gov]

¢ 5. people.chem.ucsh.edu [people.chem.ucsb.edu]

¢ 6. N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic
Systems | IntechOpen [intechopen.com]

¢ 7. N,N Dimethylacetamide a drug excipient that acts as bromodomain ligand for osteoporosis
treatment - PMC [pmc.ncbi.nim.nih.gov]

¢ 8. mdpi.com [mdpi.com]

¢ 9. chemicalbook.com [chemicalbook.com]
¢ 10. echemi.com [echemi.com]

e 11. fishersci.com [fishersci.com]

e 12. CAS 760-79-2: N,N-Dimethylbutanamide | CymitQuimica [cymitquimica.com]

© 2026 BenchChem. All rights reserved. 11/12 Tech Support


https://medium.com/@junseochemical/n-n-dimethylethylenediamine-a-key-chemical-compound-in-modern-applications-5d3c06d7e008
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5296719/
https://www.mdpi.com/1420-3049/28/22/7570.0-3049/28/22/7570
https://www.benchchem.com/product/b105830?utm_src=pdf-custom-synthesis#bc-rfq
https://webbook.nist.gov/cgi/inchi?ID=C16873500&Mask=80
https://pubchem.ncbi.nlm.nih.gov/compound/Succinamide
https://www.chemeo.com/cid/16-570-1/Succinamide-n-n-dimethyl
https://www.chemeo.com/cid/16-570-1/Succinamide-n-n-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Butanamide_-N_N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/Butanamide_-N_N-dimethyl
https://people.chem.ucsb.edu/neuman/robert/orgchembyneuman.book/05%20Spectrometry/05Separates/05Text.pdf
https://www.intechopen.com/chapters/71379
https://www.intechopen.com/chapters/71379
https://pmc.ncbi.nlm.nih.gov/articles/PMC5296751/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5296751/
https://www.mdpi.com/1422-0067/24/22/16360
https://www.chemicalbook.com/msds/n-n-dimethylbutyramide.pdf
https://www.echemi.com/sds/nn-diethylisovaleramide-pid_Seven42471.html
https://www.fishersci.com/store/msds?partNumber=AAH50276&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://cymitquimica.com/cas/760-79-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [n,n'-Dimethylbutanediamide molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b105830/docs#n-n-dimethylbutanediamide-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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